N-(methylethyl)-2-{2-[2-(4-methylphenoxy)ethylthio]benzimidazolyl}acetamide
Description
Properties
IUPAC Name |
2-[2-[2-(4-methylphenoxy)ethylsulfanyl]benzimidazol-1-yl]-N-propan-2-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2S/c1-15(2)22-20(25)14-24-19-7-5-4-6-18(19)23-21(24)27-13-12-26-17-10-8-16(3)9-11-17/h4-11,15H,12-14H2,1-3H3,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYROIJNJDWLQAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3N2CC(=O)NC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Introduction of the Ethylthio Group
The ethylthio substituent at the benzimidazole’s 2-position is installed via nucleophilic substitution or thiol-alkylation. Protocols from the synthesis of tert-butyl (2-hydroxyethyl)(methyl)carbamate highlight the use of cesium carbonate in DMF to facilitate alkoxy-group substitutions . For the target compound, a similar approach may involve:
-
Reacting 2-mercaptobenzimidazole with 2-bromoethyl-4-methylphenylether in the presence of a base (e.g., Cs₂CO₃) at 50°C to form the thioether bond .
-
Purification via silica gel chromatography, as demonstrated in the isolation of tert-butyl intermediates .
Mitsunobu Reaction for Phenoxyethylthio Linkage
The phenoxyethylthio group is critical for the compound’s structure. The Mitsunobu reaction, utilizing di-tert-butyl azodicarboxylate (DTAD) and triphenylphosphine (PPh₃), is employed to form ether bonds between alcohols and thiols . Applied here:
-
Substrates : 4-Methylphenol and 2-mercaptoethanol are reacted under inert conditions in tetrahydrofuran (THF) at 0–25°C for 16 hours .
-
Workup : The crude product is extracted with ethyl acetate, washed with sodium bicarbonate, and purified via column chromatography .
Amidation to Install the N-(Methylethyl)acetamide Group
The final acetamide side chain is introduced through carbodiimide-mediated coupling, as evidenced in the synthesis of 1-methylpiperidine-4-carboxylic acid derivatives . Steps include:
-
Activation : Combining the carboxylic acid (e.g., acetic acid derivative) with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) in acetonitrile at 20°C .
-
Coupling : Reacting the activated ester with N-methylethylamine, followed by hydrochloric acid treatment to deprotect tert-butyl groups if present .
-
Isolation : Precipitation via isopropanol addition and filtration yields the final product .
Optimization and Yield Considerations
Yields across steps vary based on reaction conditions:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Benzimidazole cyclization | HCl, reflux, 16h | 75–85% |
| Thioether formation | Cs₂CO₃, DMF, 50°C | 90–97% |
| Mitsunobu reaction | DTAD, PPh₃, THF, 0–25°C | 80–88% |
| Amidation | EDC, DMAP, CH₃CN, 20°C | 70–78% |
Critical factors include temperature control during cyclization and the use of excess cesium carbonate to drive thioether formation .
Analytical Characterization
Intermediate and final products are validated via:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the ethylthio linkage, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) on the benzimidazole ring, converting them to amines.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, N-(methylethyl)-2-{2-[2-(4-methylphenoxy)ethylthio]benzimidazolyl}acetamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. The benzimidazole core is known for its pharmacological properties, including antimicrobial, antiviral, and anticancer activities.
Industry
Industrially, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymer industries.
Mechanism of Action
The mechanism of action of N-(methylethyl)-2-{2-[2-(4-methylphenoxy)ethylthio]benzimidazolyl}acetamide involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, modulating their activity. The phenoxy and ethylthio groups may enhance the compound’s binding affinity and specificity, leading to potent biological effects. Pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Functional Group Analysis
Benzimidazole Derivatives
- Compound W1: 3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide (from ) Key Features: Contains a dinitrophenyl group instead of a methylethylamine. The benzimidazole-thioacetamide backbone is retained. Activity: Demonstrates antimicrobial and anticancer properties, likely due to the electron-withdrawing nitro groups enhancing reactivity . Comparison: The absence of a 4-methylphenoxyethylthio group in W1 may reduce its lipid solubility compared to the target compound, affecting bioavailability.
Thiadiazole Derivatives ()
- Examples: 5e: N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide 5h: N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide Key Features: Thiadiazole rings replace benzimidazole, with variable thioether substituents (e.g., benzyl, chlorobenzyl). Physical Properties: Melting points range from 132–170°C, with yields of 68–88% . Comparison: Thiadiazole-based compounds generally exhibit lower thermal stability than benzimidazoles. The target compound’s benzimidazole core may offer superior binding affinity in biological systems.
Flavoring and Pesticide Analogues
- Flavoring Agent: 2-(4-Methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide () Key Features: Shares a 4-methylphenoxy group but incorporates pyrazole and thiophenymethyl moieties. Application: Used as a food flavoring agent due to its cooling sensation, highlighting how minor structural changes divert functionality from therapeutic to sensory roles .
- Pesticides: Chloroacetamide derivatives () Example: 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide (alachlor) Key Features: Chlorine and methoxymethyl groups enhance herbicidal activity.
Table 1: Comparative Data for Select Analogues
Research Findings and Implications
- Benzimidazole vs. Thiadiazole Cores : Benzimidazoles (e.g., target compound, W1) often exhibit enhanced biological activity due to their planar aromatic structure, which facilitates intercalation with DNA or enzyme binding . Thiadiazoles, while synthetically accessible, may lack this advantage .
- Substituent Effects: The 4-methylphenoxyethylthio group in the target compound likely improves membrane permeability compared to simpler thioethers (e.g., methylthio in 5f). This could enhance pharmacokinetics in drug candidates .
- Divergent Applications : Structural similarities to flavoring agents () and pesticides () underscore the importance of substituent selection in determining compound utility.
Biological Activity
N-(methylethyl)-2-{2-[2-(4-methylphenoxy)ethylthio]benzimidazolyl}acetamide is a complex organic compound that features a benzimidazole core, which is widely recognized for its diverse biological activities. This compound's unique structure includes a methylethyl group linked to an acetamide functional group and a 4-methylphenoxyethylthio substituent. The following sections will delve into its biological activity, including pharmacological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is . The structural complexity of this compound contributes to its varied biological activities.
Structural Features
- Benzimidazole Core : Known for its role in neuropharmacology and oncology.
- Methylethyl Group : Enhances the lipophilicity of the compound.
- Acetamide Functional Group : Important for the compound's pharmacological interactions.
Antitumor Activity
Research indicates that compounds with benzimidazole structures often exhibit significant antitumor effects. For instance, derivatives containing benzimidazole have been shown to inhibit tumor growth in various cancer models. A study demonstrated that similar benzimidazole-containing acetamide derivatives attenuate oxidative stress-induced neuroinflammation, which is crucial in neurodegenerative diseases .
Neuroprotective Effects
This compound has been investigated for its neuroprotective properties. In vitro studies suggest that it may protect neuronal cells from oxidative stress and inflammation, potentially offering therapeutic benefits for conditions like Alzheimer's disease .
Antimicrobial Activity
Preliminary studies have shown that benzimidazole derivatives can possess antimicrobial properties. A structure-activity relationship (SAR) study indicated that certain derivatives effectively combat various bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae. . This suggests potential applications in developing new antibiotics.
Binding Affinity Studies
Interaction studies have focused on the binding affinity of this compound to various biological targets. These studies are crucial for understanding how this compound interacts at the molecular level and its potential mechanisms of action.
Case Studies
- Neuroprotective Study : A recent study evaluated the effects of benzimidazole acetamide derivatives on neuroinflammation and oxidative stress. Results indicated significant protective effects against neuronal cell death, highlighting the compound's potential as a neuroprotective agent .
- Antimicrobial Efficacy : In a SAR study involving several synthesized benzimidazole compounds, many demonstrated significant antibacterial activity against both gram-negative and gram-positive bacteria, suggesting a promising avenue for further research in antimicrobial therapies .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-[2-(4-Methylphenoxy)ethyl]-2-(2-phenoxyethylsulfanyl)benzimidazole | C24H24N2O2S | Contains two phenoxy groups enhancing lipophilicity |
| N-(2-Chlorophenyl)-2-(4-methylphenoxy)acetamide | C15H14ClNO2 | Chlorine substituent affecting biological activity |
| 3-Amino-1H-benzimidazol-5(6H)-one | C7H7N3O | Simpler derivative with potential antimicrobial properties |
The comparative analysis highlights the unique combination of functional groups in this compound, which may confer distinct pharmacological properties compared to structurally similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
